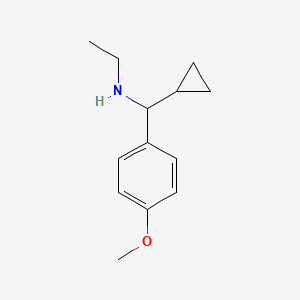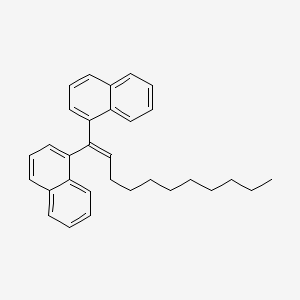
1,1-Di(alpha-naphthyl)-1-hendecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(alpha-naphthyl)-1-hendecene is an organic compound characterized by the presence of two alpha-naphthyl groups attached to a hendecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(alpha-naphthyl)-1-hendecene typically involves the reaction of alpha-naphthylmagnesium bromide with 1-hendecene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Di(alpha-naphthyl)-1-hendecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1-Di(alpha-naphthyl)-1-hendecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Di(alpha-naphthyl)-1-hendecene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Di(beta-naphthyl)-1-hendecene
- 1,1-Di(alpha-naphthyl)-1-decene
- 1,1-Di(alpha-naphthyl)-1-dodecene
Uniqueness
1,1-Di(alpha-naphthyl)-1-hendecene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
56247-76-8 |
|---|---|
Molecular Formula |
C31H34 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(1-naphthalen-1-ylundec-1-enyl)naphthalene |
InChI |
InChI=1S/C31H34/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h10-24H,2-9H2,1H3 |
InChI Key |
CXEYSUXGEZTNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


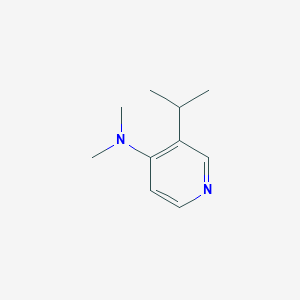
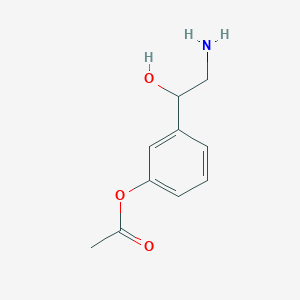
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
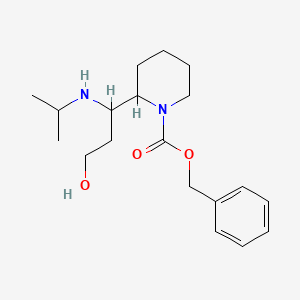
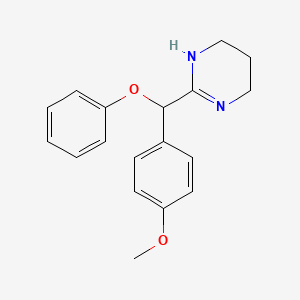
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)


